molecular formula C19H26O3 B1171652 TERPINYLBUTYRATE CAS No. 1334-94-7

TERPINYLBUTYRATE

Cat. No.: B1171652
CAS No.: 1334-94-7
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Description

Contextualization within Terpenoid and Ester Chemistry

Terpinyl butyrate (B1204436) is classified as both a terpenoid and an ester. ontosight.ai Its structure is derived from the reaction of a terpene alcohol, alpha-terpineol (B3430122), and a carboxylic acid, butyric acid. ontosight.ai Terpenoids are a large class of naturally occurring organic chemicals derived from units of isoprene. Alpha-terpineol, a monoterpenoid, provides the characteristic p-menthane (B155814) backbone to the molecule. nih.govchemicalbook.com The compound is also an ester, which is a chemical compound derived from an acid (in this case, butyric acid) in which at least one –OH (hydroxyl) group is replaced by an –O–alkyl (alkoxy) group. ontosight.ai The esterification of alpha-terpineol with butyric acid results in the formation of terpinyl butyrate, combining the structural features of both chemical families. ontosight.ai

Historical Perspectives on Research into Terpinyl Butyrate

The study of terpene esters is closely linked to the history of the perfume and flavor industries. google.comcore.ac.uk Research into the synthesis of these compounds aimed to replicate and enhance desirable fragrances found in nature. google.com The esterification of terpene alcohols like terpineol (B192494) became a significant area of industrial chemistry. google.com While specific early research focused on terpinyl acetate (B1210297), the processes developed were applicable to other esters, including the butyrate form. google.comthedtic.gov.za A 1947 patent, for instance, describes methods for esterifying tertiary terpene alcohols, a category that includes the precursor to terpinyl butyrate. google.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated terpinyl butyrate in 1998. nih.gov

Significance of Terpinyl Butyrate in Academic Inquiry

The primary significance of terpinyl butyrate in academic and industrial research lies in its utility as a fragrance and flavoring agent. chemimpex.comnetascientific.com It is valued for its fruity and floral aroma. chemimpex.com Research focuses on its synthesis, often through methods like acid-catalyzed esterification between α-terpineol and butyric anhydride (B1165640). Academic studies also explore the properties and potential applications of various terpene esters, including their occurrence in natural sources like essential oils. chemicalbook.com Terpinyl butyrate has been reported in the essential oils of niaouli, cypress, and Eucalyptus diversicolor. chemicalbook.com Furthermore, research has investigated the metabolic fate of such esters, noting that they are likely hydrolyzed back into their constituent alcohol (alpha-terpineol) and carboxylic acid (butyric acid) in biological systems. inchem.orgeuropa.eu

Chemical and Physical Data

The following tables provide key data points for Terpinyl Butyrate.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl butanoate nih.gov
CAS Number 2153-28-8 nih.gov
Molecular Formula C14H24O2 nih.gov
Molecular Weight 224.34 g/mol nih.gov
InChIKey LWKWNIYBQLKBMQ-UHFFFAOYSA-N nih.gov

Table 2: Physical Properties

Property Value Source
Appearance Clear, colourless liquid nih.govlookchem.com
Boiling Point 244.0 to 246.0 °C nih.gov
Density 0.938 g/mL at 25 °C chemicalbook.com

Properties

CAS No.

1334-94-7

Molecular Formula

C19H26O3

Origin of Product

United States

Occurrence and Biosynthesis in Natural Systems

Identification and Distribution in Plant Species

The presence of terpinyl butyrate (B1204436) has been documented in several plant species through detailed phytochemical analyses. These studies are crucial for understanding the natural distribution of this compound and for identifying potential natural sources.

Phytochemical Analyses of Terpinyl Butyrate Presence

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify and quantify volatile compounds like terpinyl butyrate in plant essential oils and extracts. Through such methods, terpinyl butyrate has been identified in a number of plants.

For instance, a study on the essential oil from the leaves of Warionia saharae revealed the presence of terpinyl butyrate at a concentration of 5.51%. researchgate.net In another analysis, the essential oil from the fresh leaves of Dysphania ambrosioides was found to contain trans-beta-terpinyl butanoate as a major component, at 17.15%. researchgate.net Furthermore, a chloroform (B151607) oleoresin from the seeds and pods of Elettaria cardamomum was found to contain 0.1% alpha-terpinyl butyrate. google.com The compound has also been reported in Scutellaria barbata. nih.gov

It is important to note that the specific isomer of terpineol (B192494) (alpha-, beta-, or gamma-) that reacts with butyric acid will result in the corresponding terpinyl butyrate isomer. For example, alpha-terpinyl butyrate is formed from alpha-terpineol (B3430122). smolecule.com

Synthetic Strategies and Methodologies

Chemical Synthesis Approaches for Terpinyl Butyrate (B1204436)

The cornerstone of terpinyl butyrate synthesis lies in the chemical combination of an alcohol, terpineol (B192494), and a carboxylic acid, butyric acid, or its derivatives. smolecule.com This transformation is primarily accomplished through esterification, a fundamental reaction in organic chemistry.

Esterification Reaction Mechanisms and Catalysis

The most prevalent method for synthesizing terpinyl butyrate is through the direct esterification of terpineol with butyric acid. This reaction is an equilibrium process that typically requires an acid catalyst to proceed at a practical rate. geeksforgeeks.org

Fischer-Speier Esterification: This classic method involves heating a mixture of terpineol and butyric acid with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction mechanism proceeds as follows:

Protonation of the Carboxylic Acid: The catalytic acid protonates the carbonyl oxygen of butyric acid, making the carbonyl carbon more electrophilic. geeksforgeeks.org

Nucleophilic Attack: The alcohol (terpineol) acts as a nucleophile and attacks the activated carbonyl carbon. geeksforgeeks.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). geeksforgeeks.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. geeksforgeeks.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding terpinyl butyrate. geeksforgeeks.org

To drive the equilibrium towards the product side and maximize the yield of terpinyl butyrate, water is continuously removed from the reaction mixture, often by azeotropic distillation. wikipedia.org

An alternative approach involves the use of butyric anhydride (B1165640) instead of butyric acid. This method offers the advantage of higher reactivity, which can lead to improved yields and shorter reaction times. The reaction with an anhydride is generally irreversible, which simplifies the process by eliminating the need for water removal. wikipedia.org

Steglich Esterification: For sterically hindered or acid-sensitive substrates, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org

Catalyst Type Examples Reaction Conditions Key Features
Brønsted Acids Sulfuric acid, p-Toluenesulfonic acidReflux, water removalTraditional, cost-effective, reversible reaction. wikipedia.org
Lewis Acids Tin(II) chloride, Iron(III) nitrateVariesCan offer higher selectivity and milder conditions. researchgate.net
Coupling Reagents Dicyclohexylcarbodiimide (DCC) with DMAPMild temperaturesSuitable for sensitive substrates, avoids strong acids. organic-chemistry.org
Heterogeneous Catalysts Zirconium oxide, rare earth oxidesHigh temperatures, continuous flowEnhanced selectivity, catalyst recyclability, suitable for industrial scale.

Stereoselective Synthesis and Enantiomeric Control

Terpineol exists as different isomers (alpha, beta, gamma), and α-terpineol itself is chiral. perfumerflavorist.comsoton.ac.uk Consequently, the synthesis of terpinyl butyrate can result in a mixture of stereoisomers. The specific odor characteristics of these isomers can differ, making stereoselective synthesis a critical area of research, particularly for applications in the fragrance industry. perfumerflavorist.com

Achieving enantiomeric control often requires the use of chiral starting materials or catalysts. For instance, starting with an enantiomerically pure form of α-terpineol, such as (R)-(+)-α-terpineol or (S)-(-)-α-terpineol, can lead to the corresponding chiral terpinyl butyrate ester. soton.ac.uk Research into stereoselective synthesis aims to develop methods that preferentially form one enantiomer over the other, which can be crucial for producing fragrances with a specific desired scent profile. tum.debeilstein-journals.org The separation of stereoisomers can be challenging, often requiring techniques like chiral chromatography. perfumerflavorist.com

Chemoenzymatic and Biocatalytic Production Routes

In response to the growing demand for "natural" and sustainably produced ingredients, chemoenzymatic and biocatalytic methods for synthesizing terpinyl butyrate have gained significant attention. researchgate.netmedcraveonline.com These approaches utilize enzymes, typically lipases, as catalysts. smolecule.comresearchgate.net

Lipases offer several advantages over traditional chemical catalysts, including high specificity (regio- and enantioselectivity), milder reaction conditions (lower temperature and pressure), and reduced formation of byproducts. researchgate.netthegoodscentscompany.com The enzymatic synthesis of terpinyl butyrate can be achieved through either direct esterification of terpineol and butyric acid or transesterification, where a butyrate ester (like ethyl butyrate) serves as the acyl donor. smolecule.com

Commonly used lipases for this purpose include those from Candida species, such as Candida rugosa and Candida antarctica (often immobilized as Novozym 435). researchgate.netresearchgate.netthegoodscentscompany.com The reaction is often carried out in organic solvents or, more recently, in solvent-free systems or supercritical fluids like carbon dioxide to enhance substrate solubility and facilitate product recovery. medcraveonline.comresearchgate.net

Research in this area focuses on optimizing reaction parameters such as enzyme concentration, temperature, molar ratio of substrates, and water activity to maximize conversion rates and yield. researchgate.netresearchgate.net Immobilization of the lipase (B570770) on a solid support is a common strategy to improve enzyme stability and allow for its recovery and reuse, making the process more economically viable. researchgate.net

Industrial-Scale Synthesis Research

The large-scale production of terpinyl butyrate is driven by its use in the flavor and fragrance industries. hebmu.edu.cnthedtic.gov.za Industrial synthesis often mirrors laboratory methods but with a focus on process optimization for efficiency, cost-effectiveness, and safety.

A common industrial route involves a two-step process starting from turpentine (B1165885) oil, a readily available natural resource.

Hydration of Turpentine: Turpentine oil, which is rich in pinenes, is first hydrated to produce terpineol.

Esterification: The resulting terpineol is then esterified with butyric acid or its anhydride to yield terpinyl butyrate.

For industrial applications, continuous flow reactors are often preferred over batch reactors. Continuous processes allow for better control over reaction parameters, leading to higher yields and purity. The use of heterogeneous catalysts is also advantageous on an industrial scale as it simplifies the separation of the catalyst from the product mixture and allows for catalyst recycling. Research in this area explores the development of robust and highly active catalysts, such as specially prepared metal oxides, that can withstand industrial operating conditions.

Furthermore, process intensification techniques are being investigated to improve the efficiency of terpinyl butyrate synthesis. This includes optimizing reaction conditions to minimize side reactions and developing efficient purification methods, such as fractional distillation under reduced pressure, to obtain high-purity terpinyl butyrate.

Analytical Characterization Techniques for Terpinyl Butyrate

Chromatographic Methodologies

Chromatography is a fundamental tool for separating terpinyl butyrate (B1204436) from other components in a sample. The choice of method often depends on the volatility of the compound and the complexity of the matrix.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like terpinyl butyrate. nih.gov It is frequently employed for both qualitative and quantitative assessments. sigmaaldrich.comchemimpex.commassbank.euucl.ac.uk

Standard GC Analysis: In GC, the sample is vaporized and carried by a gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of compounds between the two phases. For terpinyl butyrate, a non-polar column is often used, and its retention index can be a key identifier. nih.govsci-hub.st The standard non-polar Kovats retention index for terpinyl butyrate is reported as 1514. nih.gov

GC with Flame Ionization Detection (GC-FID): This is a common setup for quantifying terpinyl butyrate. mdpi.com After separation on the GC column, the compound is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present.

GC Coupled with Mass Spectrometry (GC-MS): This powerful combination offers both separation and identification. nih.gov GC-MS is widely used for the analysis of essential oils and can confidently identify terpinyl butyrate even in complex mixtures. tandfonline.comfloraandfona.org.in The mass spectrometer provides detailed structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios. chegg.com For enhanced sensitivity in complex matrices, selective ion monitoring (SIM) can be utilized, focusing on the molecular ion of terpinyl butyrate (m/z 224).

Liquid Chromatography (LC) Approaches

While GC is more common for volatile compounds, liquid chromatography (LC) offers an alternative, particularly for less volatile derivatives or when derivatization is not desirable.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification and analysis of terpinyl butyrate. nih.gov A common setup involves a normal-phase column with a mobile phase such as hexane (B92381) and ethyl acetate (B1210297). ucl.ac.uk Detection is often achieved using a refractive index detector or a UV detector at a low wavelength, such as 210 nm, as terpinyl butyrate lacks a strong chromophore. ucl.ac.uk HPLC is also valuable for purifying synthesized terpinyl butyrate. google.com

Advanced Separation Techniques

For highly complex samples where standard one-dimensional chromatography may not provide sufficient resolution, advanced techniques are employed.

Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides enhanced separation by using two columns with different stationary phases. chromatographyonline.com This technique is particularly useful for resolving co-eluting compounds in complex mixtures like essential oils, allowing for more confident identification of terpenes and their derivatives. nih.govchromatographyonline.com The structured nature of the resulting chromatograms, where compounds are grouped by chemical class, simplifies identification. chromatographyonline.com

Countercurrent Liquid-Liquid Separation (CCS): This technique has proven effective for separating secondary metabolites, including terpenes, and represents a valuable tool for purification. researchgate.net

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the precise structure of terpinyl butyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of terpinyl butyrate. Both ¹H and ¹³C NMR are used to verify the purity and structure of the synthesized compound. google.comresearchgate.net The chemical shifts and coupling patterns in the NMR spectrum provide detailed information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key technique for identifying terpinyl butyrate, often in conjunction with GC. sigmaaldrich.comchemimpex.commassbank.euhmdb.cafoodb.ca

Electron Ionization (EI): In GC-MS, electron ionization is commonly used. The resulting mass spectrum of terpinyl butyrate shows a characteristic fragmentation pattern. nih.govchegg.com While the molecular ion peak at m/z 224 can be very weak, prominent fragment ions are observed at m/z values of 137, 136, 121, 71, and 68. nih.govchegg.com The base peak is often observed at m/z 121. nih.gov

Tandem Mass Spectrometry (MS/MS): For increased specificity, particularly in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to cross-validate GC-MS results and resolve potential false positives from co-eluting esters like linalyl butyrate. Predicted LC-MS/MS spectra for terpinyl butyrate are available in databases and can aid in its identification. foodb.ca

Table 1: Analytical Techniques and Key Findings for Terpinyl Butyrate

Technique Application Key Findings/Parameters
Gas Chromatography (GC) Separation and Quantification Standard non-polar Kovats retention index: 1514. nih.gov
GC-Mass Spectrometry (GC-MS) Identification and Quantification Molecular ion (m/z 224), major fragments (m/z 136, 121, 93, 71). nih.govchegg.com
High-Performance Liquid Chromatography (HPLC) Purification and Analysis UV detection at 210 nm.
Nuclear Magnetic Resonance (NMR) Structural Confirmation Confirms purity and structure via ¹H and ¹³C spectra. aliyuncs.com

| Two-Dimensional GC (GCxGC) | High-Resolution Separation | Enhanced separation of complex terpene mixtures. chromatographyonline.com |

Table 2: Chemical Compounds Mentioned

Compound Name
Terpinyl butyrate
α-terpineol
Butyric acid
Linalyl butyrate
Hexane
Ethyl acetate
Linalool (B1675412)
Linalyl acetate
β-Farnesene
1,8-Cineole
Camphor
Borneol
Terpinen-4-ol
Limonene-1,2-diol
Limonene
Pinene
Sabinene
Glycyrrhetinic acid
Acetaldehyde
α-phellandrene
α-pinene
Camphene
Terpinolene
3-carene
Acetone
Methanol
β-phellandrene
Ethanol
γ-terpinene
Toluene
γ-terpinyl propionate
γ-terpinyl butyrate
γ-terpinyl valerate
δ-terpinyl propionate
4-terpinyl propionate
p-menth-1-en-9-yl propionate
Dihydrocarvyl propionate
Isopulegyl propionate
Isopulegyl isobutyrate
α-terpinyl propionate
Eucalyptol
Caryophyllene
δ-cadinene
α-terpineol
3-methylbutyric acid
Acetic acid
Ethyl 2-methylbutyrate
Acetoin
Farnesyl diphosphate
Geranyl diphosphate
Linalyl diphosphate
Terpinyl isobutyrate
α-terpinyl isobutyrate
Terpin-4-ol
cis-dihydro-α-terpinyl acetate
δ-2-carene
Neo-allo-ocimene
Citronellyl n-butyrate
Decane
α-phellandrene
Bornyl angelate
trans-sabinol
Sothol
p-cymen-9-ol
Terpinyl acetate
Linalool isobutyrate
β-bourbonene
p-menth-1-en-9-ol acetate
Citronellyl butyrate
Myrcenone
trans-sabinyl acetate
iso-verbanol acetate
α-terpinyl acetate
Caryophyllene oxide

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of Terpinyl Butyrate by probing the vibrational modes of its constituent chemical bonds. These two methods are complementary, providing a detailed fingerprint of the molecule.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of Terpinyl Butyrate is characterized by specific absorption bands that correspond to the vibrations of its ester and hydrocarbon moieties. A key feature in the spectrum is the strong absorption peak associated with the carbonyl (C=O) group of the ester, which is typically observed in the region of 1730-1750 cm⁻¹. Another significant region is the C-O stretching vibration of the ester linkage, which gives rise to distinct bands in the 1100-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations from the terpene ring and the butyrate chain are prominent in the 2800-3000 cm⁻¹ region. researchgate.netresearchgate.net Bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups also appear in the 1380-1455 cm⁻¹ range. researchgate.net The full FTIR spectrum can be obtained from spectral databases, such as the one provided by Sigma-Aldrich. nih.gov

Raman Spectroscopy , on the other hand, is based on the inelastic scattering of light and is highly sensitive to non-polar bonds. For Terpinyl Butyrate, Raman spectroscopy would effectively probe the C-C backbone of the terpene ring and the hydrocarbon chain. While detailed Raman spectral data for pure Terpinyl Butyrate is not extensively published, the technique is valuable for analyzing terpene derivatives. ias.ac.in It can be challenging to analyze mixtures of terpenic compounds due to the potential for overlapping signals and the lack of extensive verified reference data for individual isomers. ias.ac.in However, for a purified sample, Raman spectroscopy would provide complementary information to IR, particularly for the symmetric vibrations and the C=C bond within the cyclohexene (B86901) ring of the terpinyl group.

The following table summarizes the expected vibrational modes for Terpinyl Butyrate.

Vibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Signal
C-H Stretch (Aliphatic)2800 - 3000Strong
C=O Stretch (Ester)1730 - 1750Weak
C-H Bend (CH₂, CH₃)1380 - 1455Medium
C-O Stretch (Ester)1100 - 1300Medium
C-C Stretch (Backbone)(Fingerprint Region)Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. The utility of UV-Vis for the direct characterization of Terpinyl Butyrate is limited because the molecule lacks significant chromophores that absorb in the standard UV-Vis range (200-800 nm). The ester carbonyl group and the isolated double bond in the terpene ring result in weak absorptions, typically in the far UV region (below 220 nm). For instance, purity confirmation of Terpinyl Butyrate can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection set at 210 nm.

While not a primary tool for structural identification, UV-Vis spectrophotometry is a valuable quantitative technique in methods involving Terpinyl Butyrate. It is often employed to monitor reactions, such as the hydrolysis of butyrate esters, or in bioassays. najah.edu For example, in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, a UV-Vis spectrophotometer is used to measure the change in absorbance at a specific wavelength (e.g., 517 nm) to quantify the scavenging activity of a compound. najah.edu

Integrated Analytical Platforms and Method Development

For the comprehensive analysis of Terpinyl Butyrate, especially within complex mixtures like essential oils or food products, integrated analytical platforms are indispensable. These methods combine a separation technique with a detection technique, offering both high resolution and confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like Terpinyl Butyrate. In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification by comparing the fragmentation pattern to spectral libraries. nih.gov For enhanced sensitivity in complex matrices, selective ion monitoring (SIM) can be employed, focusing on the molecular ion of Terpinyl Butyrate (m/z 224) and other characteristic fragment ions (e.g., m/z 136, 121, 93). nih.gov The Kovats retention index, a relative measure of retention time, is also used to aid in identification on both polar and non-polar GC columns. nih.gov

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for purity assessment and stability studies. While Terpinyl Butyrate itself has weak UV absorbance, detection at low wavelengths (around 210 nm) is feasible for purity validation. HPLC can be coupled with mass spectrometry (LC-MS) to cross-validate results and resolve potential co-eluting impurities that might interfere with GC analysis, such as other esters like linalyl butyrate.

Method development for these platforms involves several critical steps:

Defining the Analytical Target Profile (ATP): Establishing the goals of the method, such as the required sensitivity and specificity for quantifying impurities.

Systematic Screening: Testing various columns, mobile phases (for HPLC), or temperature programs (for GC) to achieve optimal separation.

Method Optimization: Fine-tuning parameters to ensure good resolution between the main compound and any related impurities or degradation products.

Use of Internal Standards: Incorporating a stable, non-interfering compound (e.g., dibromobenzene) into samples and calibration standards to ensure accurate quantification. ifrafragrance.org

The following table outlines common integrated platforms for Terpinyl Butyrate analysis.

PlatformSeparation PrincipleDetection PrinciplePrimary Application
GC-MSVolatility & PolarityMass Fragmentation PatternIdentification & Quantification in Volatile Matrices
HPLC-UVPolarityUV AbsorbancePurity Analysis & Quantification
LC-MS/MSPolarityMass Fragmentation PatternHigh-Specificity Quantification & Impurity Profiling

Investigation of Biological Interactions and Mechanisms

Research into Antimicrobial Properties and Associated Mechanisms

Terpinyl butyrate (B1204436) has been identified as a compound with notable antimicrobial capabilities. As a monoterpenoid ester, its activity stems from the combined properties of its parent molecules, α-terpineol and butyric acid. Research indicates that it is effective against a range of pathogenic microbes.

Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for terpenes often involves the disruption of microbial cell integrity by permeabilizing the cell membrane. frontiersin.org This leads to a loss of essential ions and metabolites, ultimately causing cell death. Furthermore, terpenes can inhibit protein synthesis and interfere with DNA replication. frontiersin.org

A comparative study highlighted its potential as a natural antimicrobial agent, for example, in the context of food preservation. The findings from one study evaluating its efficacy in meat products showed a significant reduction in microbial load, underscoring its potential as a natural preservative.

Table 1: Minimum Inhibitory Concentration (MIC) of Terpinyl Butyrate Against Select Bacteria

This table presents data from a comparative study on the antibacterial properties of terpinyl butyrate.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Salmonella enterica0.8 mg/mL

Studies on Anti-inflammatory Pathways and Cellular Responses

While direct studies on the anti-inflammatory actions of terpinyl butyrate are limited, extensive research into its constituent acid, butyrate, provides significant insight into its potential mechanisms. Butyrate is a short-chain fatty acid (SCFA) well-documented for its potent anti-inflammatory effects, which are mediated through several key molecular pathways. mdpi.com

One of the primary mechanisms of butyrate is the inhibition of histone deacetylases (HDACs). mdpi.comnih.gov By inhibiting HDACs, butyrate can alter gene expression to reduce inflammation. For example, HDAC inhibition blocks the release of certain chemokines and can promote the differentiation of regulatory T-cells (Tregs), which are crucial for maintaining immune homeostasis. frontiersin.org

Butyrate also directly inhibits the activation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). nih.govmdpi.com This pathway is central to the inflammatory response, and its inhibition leads to a decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govmdpi.com Concurrently, butyrate can promote the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.gov

Furthermore, butyrate acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), including GPR43 and GPR109a, which triggers anti-inflammatory signaling cascades. mdpi.comnih.govfrontiersin.org

Table 2: Potential Anti-inflammatory Mechanisms Associated with the Butyrate Moiety

This table summarizes the key molecular pathways through which butyrate, a component of terpinyl butyrate, exerts its anti-inflammatory effects.

Pathway/TargetMechanism of ActionReference
Histone Deacetylase (HDAC) InhibitionAlters gene expression, reduces inflammatory cytokine production, and promotes regulatory T-cell differentiation. mdpi.comnih.govfrontiersin.org
NF-κB Pathway InhibitionPrevents the translocation of NF-κB to the nucleus, downregulating the expression of pro-inflammatory genes. nih.govmdpi.com
Cytokine ModulationDecreases production of pro-inflammatory cytokines (TNF-α, IL-6) and increases anti-inflammatory cytokines (IL-10). nih.gov
GPCR ActivationBinds to and activates receptors like GPR43 and GPR109a, initiating intracellular anti-inflammatory signals. mdpi.comfrontiersin.org

Exploration of Antioxidant Activities and Radical Scavenging

Terpinyl butyrate has demonstrated significant antioxidant properties in scientific research. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. ptfarm.pl Free radicals, such as reactive oxygen species (ROS), are generated during normal metabolism and can cause cellular damage if their levels exceed the body's antioxidant capacity, a state known as oxidative stress. ptfarm.pl

The antioxidant activity of terpinyl butyrate has been quantified using in vitro assays. One study utilized the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging method to show that the compound can effectively inhibit oxidative stress markers. The ability to scavenge free radicals is a key mechanism by which antioxidants protect biological systems from damage to lipids, proteins, and DNA. ptfarm.pl

Table 3: Free Radical Scavenging Activity of Terpinyl Butyrate

This table shows the percentage of ABTS radical inhibition at different concentrations of terpinyl butyrate as reported in one in vitro study.

Concentration (µg/mL)% Inhibition
1025%
5045%
10070%

Chemosensory Receptor Modulation and Signal Transduction Studies

The aroma of terpinyl butyrate is detected by olfactory receptors (ORs) located on olfactory sensory neurons in the nasal epithelium. semanticscholar.org ORs belong to the large family of G-protein coupled receptors (GPCRs). nih.gov The binding of an odorant molecule like terpinyl butyrate to a specific OR (or a combination of ORs) initiates a signal transduction cascade. semanticscholar.org

Upon binding, the OR activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). semanticscholar.org This increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the generation of an electrical signal that is sent to the brain for processing as a specific scent. semanticscholar.orgnih.gov

While the specific ORs that bind to terpinyl butyrate have not been fully characterized, research on similar ester compounds provides a model for its action. For example, amyl butyrate, another fruity ester, is a known ligand for the human olfactory receptor OR2AG1. semanticscholar.orgnih.gov The ability of the human olfactory system to distinguish between a vast number of molecules, including structural isomers, highlights the specificity of these receptor interactions. europa.eu The characteristic "cherry pie," woody, and citrus notes of terpinyl butyrate arise from its unique pattern of OR activation. sourbeerblog.com

The trigeminal system, mediated by the trigeminal nerve (cranial nerve V), detects chemical stimuli that are often described as irritating, pungent, cooling, or warming. nih.gov This system consists of polymodal nociceptive neurons that are activated by compounds such as ethanol, acetic acid, and capsaicin. nih.gov These sensations are distinct from smell and taste and contribute to the "feel" or "chemesthesis" of a substance.

The gustatory system is responsible for the five basic tastes: sweet, sour, salty, bitter, and umami. This perception occurs when non-volatile chemicals in food and drink interact with taste receptor cells located in taste buds on the tongue. gov.mb.ca

Trigeminal System Engagement

Metabolic Transformations and Enzymatic Hydrolysis in vitro

The metabolic fate of flavor esters like terpinyl butyrate is primarily dictated by enzymatic hydrolysis, a process extensively studied in vitro to understand the enzymes involved and the structural features of the ester that influence its breakdown. This process involves the cleavage of the ester bond to yield the parent alcohol (α-terpineol) and carboxylic acid (butyric acid).

Substrate Specificity and Esterase Activity

The hydrolysis of terpinyl butyrate is catalyzed by a broad class of enzymes known as carboxylesterases or simply esterases, which are ubiquitous in mammalian tissues. inchem.orginchem.org The activity of these enzymes is not uniform; different esterases exhibit distinct substrate specificities, meaning their efficiency in hydrolyzing an ester depends on the substrate's chemical structure.

In vitro studies using various esterases have revealed significant differences in their ability to hydrolyze tertiary alcohol esters, a class to which terpinyl butyrate belongs. Research on the closely related compound, α-terpinyl acetate (B1210297), provides critical insight. For instance, the esterase Est25, a bacterial homolog of hormone-sensitive lipase (B570770), has been shown to hydrolyze α-terpinyl acetate, demonstrating that enzymes capable of cleaving sterically hindered tertiary esters exist. researchgate.net Conversely, another study found that the esterase EstSJ from Bacillus subtilis displayed no activity towards terpinyl acetate, highlighting the high degree of specificity among these enzymes. nih.gov Similarly, the esterase EstCS1 showed only weak hydrolysis of α-terpinyl acetate after a prolonged incubation period of 120 minutes. frontiersin.org

The specificity of an esterase is often determined by the length of the acyl (carboxylic acid) and alcohol chains of the ester substrate. Many esterases show a preference for esters with short-chain acyl groups. frontiersin.orgresearchgate.net For example, the wild-type esterase EstN7 demonstrates a strong preference for p-nitrophenyl acetate (C2 acyl chain) over p-nitrophenyl butyrate (C4 acyl chain), with its turnover of the butyrate ester being approximately three orders of magnitude less efficient. researchgate.net This suggests that while hydrolysis of the butyrate moiety of terpinyl butyrate is feasible, the rate may be significantly influenced by the specific esterase's active site architecture and its affinity for C4 chains.

Investigations into serine esterases from rat liver have identified different isoenzymes with varying affinities and stereoselectivities for terpene esters, further complicating the metabolic landscape.

The following table summarizes the activity of different esterases on the structurally similar tertiary alcohol ester, α-terpinyl acetate.

EnzymeSource Organism / TissueSubstrate TestedResult of HydrolysisCitation
Est25Metagenomic libraryα-Terpinyl acetateHydrolysis observed researchgate.net
EstCS1Compost Metagenomeα-Terpinyl acetateWeak hydrolysis frontiersin.org
EstSJBacillus subtilisTerpinyl acetateNo activity observed nih.gov
Serine EsterasesRat LiverSelected flavouring estersHydrolysis observed

Structural Determinants of Metabolic Fate

The rate and extent of enzymatic hydrolysis of flavor esters like terpinyl butyrate are governed by specific structural characteristics of the molecule. Research has established a predictive model for ester hydrolysis based on defined structural criteria, which determine the accessibility of the ester bond to the nucleophilic attack by the enzyme.

The primary structural determinants influencing the metabolic fate of terpinyl butyrate are, in order of decreasing importance:

Steric Hindrance: The most significant factor is the steric hindrance around the ester bond. Terpinyl butyrate is an ester of a tertiary alcohol (α-terpineol). The presence of the bulky methyl and cyclohexene (B86901) groups on the α-carbon of the alcohol moiety creates considerable steric crowding. This crowding physically obstructs the approach of the esterase's active site to the carbonyl carbon of the ester group, making nucleophilic attack more difficult and generally slowing the rate of hydrolysis compared to esters of primary or secondary alcohols.

Bulky and Rigid Groups: The presence of bulky and rigid structural components, such as the cyclohexane (B81311) ring in the terpinyl group, contributes to a lower rate of hydrolysis. These rigid structures are less able to adopt the optimal conformation required to fit into the enzyme's active site.

Carbon Chain Length: The linear length of both the alcohol and carboxylic acid carbon chains also plays a role in substrate specificity. While the terpinyl group is fixed, the butyrate (C4) moiety's length influences the interaction with the esterase's binding pocket. As seen with enzymes like EstN7, there is often an optimal chain length for the acyl group, and deviations from this can decrease hydrolytic efficiency. researchgate.net

A study on the biocatalytic esterification (the reverse of hydrolysis) of various terpene alcohols found that the efficiency of the reaction was influenced by the alcohol's structure, with the rate decreasing in the order: monocyclic > linear > bicyclic. nih.gov This finding supports the concept that molecular structure and steric hindrance are critical determinants of enzyme-substrate interactions for terpene esters.

Once hydrolysis occurs in vitro, terpinyl butyrate is cleaved into α-terpineol and butyric acid. The subsequent metabolic fate of these products involves separate pathways. Butyric acid is a simple fatty acid that can be readily metabolized. The tertiary alcohol α-terpineol, however, cannot be easily oxidized. Its primary route of detoxification is through conjugation, typically with glucuronic acid, to form a more water-soluble compound that can be eliminated. inchem.orginchem.org

The structural factors determining the rate of hydrolysis are summarized in the table below.

Structural FactorDescriptionImpact on Hydrolysis of Terpinyl ButyrateCitation
Steric Hindrance at Ester BondCrowding by hydrocarbon groups adjacent to the ester linkage. Terpinyl butyrate has a tertiary alcohol structure.Decreases the rate of hydrolysis by impeding enzymatic attack. This is the most important factor.
Presence of Bulky/Rigid GroupsThe rigid p-menthane (B155814) skeleton of the terpineol (B192494) moiety.Reduces the rate of hydrolysis by limiting conformational flexibility and fit within the enzyme's active site.
Carbon Chain LengthThe length of the alcohol and carboxylic acid components.The C4 butyrate chain influences substrate specificity; the rate depends on the specific enzyme's preference.

Environmental Dynamics and Degradation Pathways

Environmental Persistence and Mobility Studies

Direct experimental data on the environmental persistence and mobility of terpinyl butyrate (B1204436) are not extensively available in public literature. Safety Data Sheets (SDS) for terpinyl butyrate often state that data on persistence and degradability are not available. vigon.com However, an assessment of related fragrance compounds can provide insights. For instance, a structurally similar compound, dihydro-.β.-terpinyl acetate (B1210297), has been evaluated and was determined not to be Persistent, Bioaccumulative, and Toxic (PBT) according to the standards of the International Fragrance Association (IFRA). This suggests that terpinyl butyrate may also exhibit low persistence in the environment.

The mobility of a chemical in the environment is largely influenced by its partitioning behavior between different environmental compartments, such as water and organic carbon in soil or sediment. A key parameter for this is the octanol-water partition coefficient (Log K_ow_). While an experimentally determined Log K_ow_ for terpinyl butyrate is not readily found, an estimated XlogP3-AA value is 3.2. thegoodscentscompany.com This value indicates that terpinyl butyrate has moderate lipophilicity, suggesting it will have a tendency to adsorb to organic matter in soil and sediment, which would limit its mobility in the aqueous phase.

Table 1: Estimated Physicochemical Properties of Terpinyl Butyrate Relevant to Environmental Mobility

PropertyValueImplication for MobilitySource
Molecular Weight224.34 g/mol - nih.gov
XlogP3-AA (Log K_ow)3.2Moderate lipophilicity, potential for sorption to organic matter. thegoodscentscompany.com
Water SolubilityInsoluble in waterLow mobility in aqueous systems.

Note: The water solubility is qualitatively described as insoluble, and quantitative values are not consistently reported in the reviewed literature.

Biodegradation Mechanisms in Various Environmental Matrices

The primary mechanism for the biodegradation of terpinyl butyrate is expected to be the enzymatic hydrolysis of its ester bond. This process would break down the molecule into its constituent parts: α-terpineol and butyric acid. chemwinfo.com Many naturally occurring microorganisms in soil and water produce esterase enzymes capable of catalyzing this reaction. vigon.combedoukian.com

Once hydrolyzed, the resulting compounds, α-terpineol and butyric acid, are readily biodegradable. chemwinfo.com Butyric acid is a short-chain fatty acid that can be utilized by a wide range of microorganisms as a carbon source through metabolic pathways like β-oxidation. chemwinfo.com Terpenes such as α-terpineol are also known to be degraded by various bacteria, including species from the genus Pseudomonas. These bacteria possess enzymatic machinery to break down the complex ring structure of terpenes.

While specific studies on the biodegradation rates of terpinyl butyrate in different environmental matrices like soil and activated sludge are not available, the general biodegradability of esters and the known degradation pathways of its hydrolysis products suggest that it is unlikely to persist for long periods in biologically active environments. bedoukian.comnih.gov

Photodegradation and Hydrolytic Transformation in Aquatic Systems

In aquatic environments, terpinyl butyrate can undergo transformation through both abiotic hydrolysis and photodegradation.

Hydrolytic Transformation: As an ester, terpinyl butyrate is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction can be catalyzed by acids or bases. ifrafragrance.org Studies on other terpinyl esters, such as terpinyl isobutyrate, have demonstrated that they undergo acid-catalyzed hydrolysis to form α-terpineol, along with other terpene isomers like linalool (B1675412) and nerol (B1678202) through structural rearrangements. vigon.com It is highly probable that terpinyl butyrate follows a similar hydrolytic pathway in acidic aquatic environments. The rate of hydrolysis is dependent on pH and temperature.

Photodegradation: Direct photodegradation occurs when a molecule absorbs light, leading to its chemical transformation. While specific data on the photodegradation of terpinyl butyrate is scarce, some studies on essential oils containing structurally similar compounds like terpinyl acetate suggest that these molecules can be susceptible to photodegradation. oecd.org The presence of a double bond in the cyclohexene (B86901) ring of the terpinyl moiety could potentially make it reactive towards atmospheric and aquatic photo-oxidants. However, without experimental data, the significance of photodegradation as a removal pathway for terpinyl butyrate in aquatic systems remains speculative.

Sorption and Leaching Behavior in Soil Systems

The sorption of terpinyl butyrate to soil particles is expected to be a significant process influencing its environmental distribution and potential for leaching into groundwater. As indicated by its estimated Log K_ow_ of 3.2, terpinyl butyrate has a moderate affinity for organic matter. thegoodscentscompany.com

The organic carbon-normalized soil-water partition coefficient (K_oc_) is a key parameter used to predict the extent of sorption. While an experimental K_oc_ for terpinyl butyrate is not available, it can be estimated from its Log K_ow_. Generally, compounds with a Log K_ow_ in this range exhibit moderate sorption to soils with typical organic carbon content. This sorption would reduce the concentration of terpinyl butyrate in the soil pore water, thereby limiting its downward movement and potential to leach into groundwater. epa.gov The leaching potential is also influenced by soil type, rainfall, and the rate of degradation. Given its expected biodegradability, the amount of terpinyl butyrate available for leaching is likely to decrease over time.

Predictive Modeling and Assessment Methodologies

In the absence of extensive experimental data, the environmental fate and effects of fragrance ingredients like terpinyl butyrate are often assessed using predictive models. rsc.orgrifm.org Methodologies such as Quantitative Structure-Activity Relationships (QSAR) are employed to estimate the physicochemical properties, environmental persistence, bioaccumulation potential, and toxicity of chemicals based on their molecular structure. nih.govljmu.ac.uk

The fragrance industry, through organizations like the Research Institute for Fragrance Materials (RIFM), utilizes a framework for the environmental risk assessment of its ingredients. bedoukian.comifrafragrance.org This framework often involves a tiered approach. Initially, a screening-level assessment is conducted using models like the Ecological Structure-Activity Relationship (ECOSAR) program, which predicts aquatic toxicity based on chemical class and Log K_ow_. epa.govregulations.gov These models can predict the toxicity of esters to aquatic organisms. regulations.gov

The assessment progresses by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net If the PEC/PNEC ratio is less than one, the risk is generally considered to be low. For many fragrance ingredients with low usage volumes and properties that suggest low persistence and toxicity, these modeling approaches provide a scientifically sound basis for safety assessment while minimizing animal testing. rifm.orgresearchgate.net While specific outputs from these models for terpinyl butyrate are not publicly available, it is standard practice within the industry to perform such assessments to ensure environmental safety. bedoukian.comifrafragrance.org

Advanced Research Concepts and Emerging Applications

Structure-Activity Relationship (SAR) Studies for Functional Modulation

Structure-Activity Relationship (SAR) studies are pivotal in understanding how the chemical structure of terpinyl butyrate (B1204436) influences its biological and sensory activities. By correlating specific structural features with functional outcomes, researchers can predict the properties of new molecules and design compounds with enhanced or novel characteristics.

Computational chemistry provides powerful tools for investigating terpinyl butyrate at a molecular level, offering insights that are difficult to obtain through experimental methods alone. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict the activity of compounds based on their structural descriptors. researchgate.net For instance, QSAR models have been developed for mono- and bicyclic terpenoids to predict analgesic activity by using structural descriptors based on the simplex representation of the molecular structure (SiRMS) approach. researchgate.net

Molecular modeling approaches, such as the HypoGen module in the Catalyst software, help identify common structural features and generate molecular alignments based on the activity of a set of molecules. sci-hub.se This can be used to model the interaction between flavor compounds and receptors, such as the binding affinity to proteins. sci-hub.se These computational methods allow for the virtual screening of numerous potential analogues, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process.

Table 1: Computational Descriptors for Terpinyl Butyrate
DescriptorValue
Molecular FormulaC14H24O2 nih.govsigmaaldrich.com
Molecular Weight224.34 g/mol sigmaaldrich.com
AlogP (Octanol-water partition coefficient)3.85 naturalproducts.net
Topological Polar Surface Area (TopoPSA)26.30 Ų naturalproducts.net
Rotatable Bond Count4 naturalproducts.net
Hydrogen Bond Acceptor Count2 naturalproducts.net
Hydrogen Bond Donor Count0 naturalproducts.net

The insights gained from SAR and computational studies guide the rational design of novel analogues of terpinyl butyrate. The goal is to modify the parent structure to achieve improved properties, such as enhanced stability, different flavor or fragrance profiles, or new biological activities. For example, substituting an acetate (B1210297) group with an isobutyrate can improve stability in alkaline media without a significant change in the olfactory character. perfumerflavorist.com

Research has focused on creating novel esters from terpenoid alcohols for various applications. This includes synthesizing esters with amino acids like γ-aminobutyric acid (GABA) to explore new pharmacological activities, such as anticonvulsant and analgesic effects. mdpi.comresearchgate.net The synthesis of these new molecules is often achieved through methods like Steglich esterification. mdpi.comresearchgate.net Another area of research involves designing terpenoid esters as potential enzyme inhibitors, for instance, as inhibitors of 15-lipoxygenase. nih.gov These efforts highlight the potential to develop a wide range of functionally diverse molecules based on the terpinyl butyrate scaffold.

Computational Chemistry and Molecular Modeling

Interdisciplinary Research in Flavor and Fragrance Chemistry

Terpinyl butyrate is a subject of interdisciplinary research, bridging the fields of flavor and fragrance chemistry. Its dual utility stems from its distinct sensory profile. In fragrances, it is valued for its pleasant, complex aroma described as sour, rosemary, fruity, and balsamic with a floral undertone. thegoodscentscompany.com It is included on the IFRA Transparency List as a recognized fragrance ingredient. ifrafragrance.org

In flavor applications, it imparts a bittersweet, plum-like taste. thegoodscentscompany.com Research in this area investigates not only the sensory properties but also the physicochemical interactions of terpinyl butyrate within a food or beverage matrix. For example, studies explore how the release of volatile compounds is affected by the cosmetic base in which they are incorporated, a principle that also applies to food systems. mdpi.com The stability of terpene esters is also a key consideration, as hydrolysis can alter the sensory profile. soton.ac.uk Understanding these interactions is crucial for developing products where the flavor and fragrance are stable and released effectively.

Innovative Methodologies for Terpinyl Butyrate Research

The advancement of research on terpinyl butyrate is closely linked to the development of innovative methodologies for its synthesis, extraction, and analysis.

Table 2: Innovative Methodologies in Terpene Ester Research
MethodologyApplicationReference
Enzymatic Catalysis in Supercritical CO2"Green" synthesis of terpene esters like terpinyl acetate, offering an alternative to chemical synthesis. researchgate.net
Supercritical Fluid Extraction (SFE)An environmentally friendly method for extracting thermolabile components like terpenoids from natural sources. cabidigitallibrary.orgresearchgate.net
Two-Dimensional Gas Chromatography (GC×GC/TOF-MS)Provides comprehensive profiling of complex volatile mixtures, enabling detailed analysis of aroma compounds in matrices like wine. nih.gov
Microwave-Assisted ExtractionA non-conventional "green" technique that can improve the yield and quality of essential oil extraction. cabidigitallibrary.orgresearchgate.net

In synthesis, biocatalysis using lipases for esterification in non-conventional media like supercritical carbon dioxide represents a "green" alternative to traditional chemical methods. researchgate.net This approach has been successfully applied to the synthesis of terpinyl acetate, a close analogue of terpinyl butyrate. researchgate.net

For extraction from natural sources, innovative techniques such as supercritical fluid extraction (SFE) and other non-conventional methods are being explored to overcome the limitations of traditional processes like steam distillation. cabidigitallibrary.orgresearchgate.net These methods are often more efficient and environmentally friendly. cabidigitallibrary.org

In the realm of analysis, advanced techniques are necessary to study complex mixtures containing terpinyl butyrate. Untargeted approaches using two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) allow for the comprehensive profiling of volatile compounds in complex matrices. nih.gov

Theoretical Frameworks and Hypothesis Generation in Terpinyl Butyrate Research

Research on terpinyl butyrate is guided by several theoretical frameworks that help in forming and testing hypotheses.

One key area is the kinetics and thermodynamics of flavor release. Classic models like the "two-film theory" and the "penetration theory" are used to develop hypotheses about how flavor compounds like terpinyl butyrate are released from a liquid matrix into the gas phase, which is fundamental to aroma perception. acs.org

In synthetic chemistry, biomimetic-like approaches provide a theoretical basis for the synthesis of complex terpenoids. researchgate.net These strategies aim to mimic the cascade of cyclizations and carbocation rearrangements that occur in nature, offering pathways to novel structures. researchgate.net

Furthermore, mechanistic hypotheses are crucial for understanding the stability and reactivity of terpinyl butyrate. Studies on the acid-catalyzed hydrolysis of terpene esters help to formulate hypotheses about how structural features, such as steric hindrance around the ester bond, influence reaction rates and stability. soton.ac.uk For example, it has been observed that esters of tertiary alcohols, like α-terpineol (the alcohol precursor to terpinyl butyrate), are more stable to hydrolysis than esters of primary or secondary alcohols. soton.ac.uk These theoretical underpinnings are essential for predicting the behavior of terpinyl butyrate and for the rational design of new research.

Conclusion and Future Directions in Terpinyl Butyrate Research

Summary of Key Academic Contributions

Academic research has established terpinyl butyrate (B1204436) as a significant ester, primarily recognized for its applications in the flavor and fragrance industries. amazonaws.com Key contributions have centered on its synthesis, characterization, and application properties. The primary method for laboratory and industrial synthesis is the direct esterification of terpineol (B192494) (most commonly α-terpineol) with butyric acid or its anhydride (B1165640), often using an acid catalyst. Research has focused on optimizing reaction conditions, such as temperature, molar ratios, and catalysts, to improve yield and purity.

A notable area of research has been the exploration of enzymatic synthesis as a "green" alternative to chemical methods. ijsr.net Studies have investigated the use of various lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the esterification, aiming for milder reaction conditions and higher specificity. ijsr.netmdpi.com This biocatalytic approach is part of a broader trend in the production of natural flavor compounds for the food and chemical industries. researchgate.net

In terms of applications, beyond its primary use for its fruity, pleasant aroma in food and cosmetics, research has indicated other potential uses. amazonaws.comontosight.ai Some studies have explored its role as a natural preservative in food, demonstrating an ability to reduce lipid peroxidation and microbial load in products like stored oils and meat. Furthermore, some research has pointed to the potential of related chiral butanoate esters as agents for insect pest control and the use of terpinyl butyrate as an additive in biodiesel formulations.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its established use, several knowledge gaps persist in the scientific understanding of terpinyl butyrate. A significant gap is the lack of research into the specific behaviors and properties of its different isomers, such as α-terpinyl butyrate versus β- or γ-terpinyl butyrate. Most studies refer to a mixture of isomers, and a deeper, isomer-specific investigation could reveal unique flavor profiles or functional properties.

The metabolic fate of terpinyl butyrate in mammalian systems remains an area requiring further investigation. While generally considered safe for its current uses, detailed metabolic pathways are not fully elucidated. nih.govinchem.org Understanding how these esters are hydrolyzed and processed is crucial for a comprehensive assessment. inchem.org

While enzymatic synthesis has been explored, there is significant room for optimization. Future research could focus on:

Novel Biocatalysts: Screening for more efficient and stable lipases or developing genetically engineered enzymes for higher yields. osti.gov

Process Optimization: Investigating the use of alternative reaction media, such as supercritical carbon dioxide (Sc-CO₂), which has shown promise for synthesizing other terpene esters like terpinyl acetate (B1210297). researchgate.net

Kinetic Modeling: Developing detailed kinetic models for enzymatic synthesis to better understand reaction mechanisms and improve process control. mdpi.com

Additionally, the exploration of terpinyl butyrate's potential bioactive properties is still in its infancy. While its precursor, α-terpineol, has been studied for various biological activities, and butyrate itself is a well-researched short-chain fatty acid, terpinyl butyrate as a distinct compound has received less attention in this regard. ontosight.ainih.gov

Future Trajectories and Potential Impact on Scientific Fields

Future research on terpinyl butyrate is poised to expand beyond its traditional applications. The growing demand for natural and bio-based products will likely drive further innovation in its biocatalytic production, aligning with principles of green chemistry. osti.gov Success in this area could provide a more sustainable and economically viable method for producing this and other flavor esters. osti.gov

Exploration of its potential biological activities could open new frontiers in pharmaceuticals and agriculture. Research could investigate its antimicrobial, anti-inflammatory, or antioxidant effects, inspired by studies on its constituent parts and related terpene esters. ontosight.aimdpi.com For instance, research into the anti-fatigue effects of essential oils has highlighted the positive correlation of compounds like linalyl butyrate, a structural relative, suggesting a potential avenue for study. mdpi.com

In material science, there is an opportunity to investigate its role in the synthesis of new polymers or coatings. Its properties as a terpene ester could be leveraged to create biodegradable plastics or other functional materials. The versatility of its chemical structure provides a platform for modification to create novel compounds with tailored properties for various scientific and industrial fields. perfumerflavorist.com

Q & A

Basic: What are the standard protocols for synthesizing and characterizing TERPINYLBUTYRATE in laboratory settings?

Methodological Answer:
Synthesis typically involves esterification of terpineol with butyric acid under acidic catalysis (e.g., sulfuric acid), followed by purification via fractional distillation or column chromatography. Characterization requires analytical techniques such as:

  • GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment and molecular weight confirmation.
  • NMR (¹H and ¹³C Nuclear Magnetic Resonance) to verify structural integrity .
  • FTIR (Fourier-Transform Infrared Spectroscopy) to identify ester functional groups.
    Document reaction conditions (temperature, solvent, catalyst concentration) rigorously to ensure reproducibility .

Basic: How can researchers optimize this compound stability in experimental formulations?

Methodological Answer:
Stability studies should follow ICH guidelines (International Council for Harmonisation):

  • Conduct accelerated stability testing at 40°C/75% RH (relative humidity) over 6 months.
  • Use HPLC to monitor degradation products and quantify active compound retention .
  • Evaluate pH sensitivity by testing formulations across a range (e.g., pH 3–8) to identify optimal storage conditions.
    Include control groups and statistical analysis (e.g., ANOVA) to validate results .

Advanced: What experimental designs are suitable for investigating this compound’s mechanism of action in biological systems?

Methodological Answer:
Adopt the PICOT framework to structure hypotheses:

  • Population: Specific cell lines (e.g., HepG2 for hepatic studies).
  • Intervention: Dose-response assays (e.g., 1–100 µM this compound).
  • Comparison: Negative/positive controls (e.g., untreated cells or known agonists/antagonists).
  • Outcome: Quantitative metrics (e.g., apoptosis via flow cytometry, gene expression via qPCR).
  • Time: Temporal endpoints (e.g., 24h, 48h exposure).
    Use multi-omics approaches (transcriptomics, proteomics) to identify signaling pathways .

Advanced: How should researchers address contradictory data on this compound’s bioavailability in in vivo models?

Methodological Answer:
Contradictions may arise from variability in:

  • Administration routes (oral vs. intraperitoneal).
  • Animal models (species, age, metabolic differences).
  • Analytical methods (e.g., LC-MS vs. ELISA for plasma concentration).
    Resolution Strategies:
  • Perform meta-analysis of existing studies to identify confounding variables.
  • Replicate experiments using standardized protocols (e.g., OECD guidelines) .
  • Apply Bland-Altman plots to assess inter-study variability .

Advanced: What computational tools are recommended for predicting this compound’s physicochemical properties and receptor interactions?

Methodological Answer:

  • Physicochemical Prediction: Use SwissADME or ChemAxon to estimate logP, solubility, and bioavailability.
  • Molecular Docking: Tools like AutoDock Vina or Schrödinger to simulate ligand-receptor binding (e.g., with PPAR-γ or TRP channels).
  • MD Simulations (Molecular Dynamics): GROMACS or AMBER for stability analysis of ligand-receptor complexes over nanosecond timescales.
    Validate predictions with in vitro assays (e.g., SPR—Surface Plasmon Resonance) .

Basic: What ethical considerations apply to this compound research involving human subjects?

Methodological Answer:

  • Submit protocols to an Institutional Review Board (IRB) for approval, addressing:
    • Informed consent procedures.
    • Risk mitigation (e.g., toxicity thresholds from preclinical data).
    • Data anonymization for participant privacy .
  • Follow Declaration of Helsinki guidelines for clinical trials, emphasizing beneficence and justice .

Advanced: How can researchers design robust in vitro assays to assess this compound’s cytotoxicity and therapeutic index?

Methodological Answer:

  • Cytotoxicity: Use MTT assay or Alamar Blue on multiple cell lines (cancer vs. normal).
  • Therapeutic Index: Calculate as IC50(normal cells)/IC50(cancer cells)\text{IC}_{50} \, (\text{normal cells}) / \text{IC}_{50} \, (\text{cancer cells}).
  • High-Content Screening (HCS): Automate imaging (e.g., fluorescence microscopy) to quantify apoptosis, ROS production, and mitochondrial membrane potential.
    Include dose-escalation studies and replicate experiments ≥3 times to ensure reliability .

Advanced: What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Nonlinear Regression (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀.
  • ANCOVA (Analysis of Covariance) to adjust for covariates like cell confluency or plate effects.
  • Bayesian Hierarchical Modeling for multi-experiment datasets to account for between-study heterogeneity.
    Visualize data with dose-response curves (Prism GraphPad) and report 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.